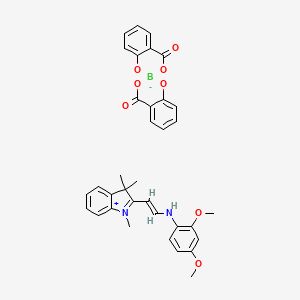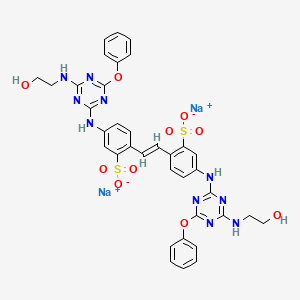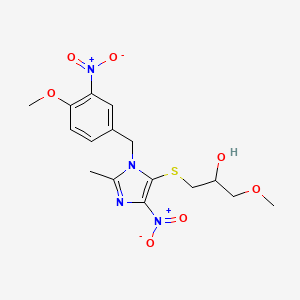
5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol: is a synthetic organic compound that belongs to the class of benzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 5 and 7 positions of the benzofuran ring.
Nitration: Addition of a nitro group to the phenyl ring.
Formation of Benzofuranmethanol: Coupling of the brominated benzofuran with the nitrophenyl group, followed by reduction to form the methanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules. Biology Medicine : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dibromo-2-benzofuranmethanol: Lacks the nitrophenyl group, potentially altering its biological activity.
2-Nitrophenyl-2-benzofuranmethanol: Lacks bromine atoms, which might affect its reactivity and interactions.
5,7-Dibromo-alpha-(2-aminophenyl)-2-benzofuranmethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: : 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol is unique due to the presence of both bromine atoms and a nitrophenyl group, which can confer specific reactivity and potential biological activities not found in similar compounds.
Propiedades
Número CAS |
117238-56-9 |
|---|---|
Fórmula molecular |
C15H9Br2NO4 |
Peso molecular |
427.04 g/mol |
Nombre IUPAC |
(5,7-dibromo-1-benzofuran-2-yl)-(2-nitrophenyl)methanol |
InChI |
InChI=1S/C15H9Br2NO4/c16-9-5-8-6-13(22-15(8)11(17)7-9)14(19)10-3-1-2-4-12(10)18(20)21/h1-7,14,19H |
Clave InChI |
KOXFBIDJEYNGFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)






